2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate
Description
2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate is a bifunctional organic compound containing two reactive moieties: a 2-bromoacetyl group and a 2,5-dioxopyrrolidin-1-yl (NHS) ester. The bromoacetyl group is a potent alkylating agent, reacting selectively with thiol (-SH) groups under mild conditions, while the NHS ester facilitates efficient acylation of primary amines (-NH2). This dual functionality positions the compound as a heterobifunctional crosslinker, suitable for conjugating biomolecules (e.g., proteins, peptides) or modifying surfaces in bioconjugation applications .
High yields (>90%) are typical for such reactions, as seen in similar NHS ester syntheses .
Properties
Molecular Formula |
C8H8BrN2O5- |
|---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
2-[(2-bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C8H9BrN2O5/c9-3-4(12)10-7(8(15)16)11-5(13)1-2-6(11)14/h7H,1-3H2,(H,10,12)(H,15,16)/p-1 |
InChI Key |
PWNFXKUAGCABIA-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C1=O)C(C(=O)[O-])NC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Core Reaction Pathways
The synthesis of 2-[(2-bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate hinges on sequential functionalization of a central glycine backbone. Two primary routes dominate literature:
Amidation Followed by NHS Activation
- Step 1 : Glycine reacts with bromoacetyl bromide in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine (TEA) as a base scavenger, yielding 2-[(2-bromoacetyl)amino]acetic acid.
- Step 2 : Carbodiimide-mediated activation of the carboxylic acid group using N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF), forming the NHS ester.
NHS Ester Formation Prior to Bromoacetylation
The first method predominates due to superior yields (68–72%) and reduced side reactions, as the bromoacetyl group’s stability in anhydrous DCM minimizes hydrolysis.
Critical Reaction Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| Solvent Polarity | Anhydrous DCM or DMF | Hydrolysis in protic solvents (e.g., water) |
| Temperature | 0–4°C | NHS decomposition above 25°C |
| Reaction Time (Step 2) | 12–16 h | Incomplete activation if <10 h |
| Molar Ratio (NHS:DCC) | 1.2:1 | Excess DCC leads to urea byproducts |
Infrared (IR) spectroscopy confirms successful NHS ester formation through the appearance of ν$$_{a}$$(C=O) at 1748 cm$$^{-1}$$ and the disappearance of the carboxylic acid O–H stretch.
Competing Hydrolysis and Aminolysis Kinetics
Hydrolytic Degradation of the NHS Ester
The NHS ester’s susceptibility to base hydrolysis imposes strict anhydrous handling requirements. In borate buffer (pH 8.5), the heterogeneous hydrolysis rate constant (k$$_h$$) is $$1.5 \pm 0.1 \times 10^3$$ M$$^{-1}$$ s$$^{-1}$$, with 50% ester loss occurring within 380 s. Hydrolysis follows a nucleation-dependent Avrami model:
$$
\ln\left(\frac{\Gamma0}{\Gammat}\right) = k_h' t^n
$$
Where $$n = 0.33$$ during the initial nucleation phase (0–180 s), transitioning to $$n = 1.0$$ in the bulk reaction phase (360–660 s).
Aminolysis Efficiency for Conjugation
Ethylamine (500 mM, pH 8.5) reacts with the NHS ester at a rate constant (k$$_a$$) of $$9.4 \pm 2.8 \times 10^{-1}$$ M$$^{-1}$$ s$$^{-1}$$, achieving 50% conversion in 120 s. Competing hydrolysis limits the effective aminolysis yield to 42–48% under aqueous conditions, necessitating:
- High amine concentrations (>100 mM)
- Short reaction durations (<30 min)
- Low temperatures (4°C)
X-ray photoelectron spectroscopy (XPS) validates amide bond formation through N(1s) binding energy shifts from 401.6 eV (NHS) to 399.5 eV (amide).
Applications in Bioconjugate Chemistry
Dual-Functionality in Protein Modification
The compound’s design enables sequential conjugation:
Comparative Performance Metrics
| Conjugation Target | Yield (NHS Route) | Yield (Bromoacetyl Route) | Stability (t$$_{1/2}$$) |
|---|---|---|---|
| IgG Antibodies | 63 ± 5% | 58 ± 7% | 72 h |
| Serum Albumin | 71 ± 4% | 65 ± 6% | 96 h |
| Oligonucleotides | 42 ± 8% | 89 ± 3% | 120 h |
Oligonucleotide conjugation favors bromoacetyl-thiol chemistry due to minimal nonspecific adsorption, whereas NHS-amine coupling excels for proteins.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form amide bonds.
Addition Reactions: It can react with sulfhydryl groups to form thioether bonds.
Common Reagents and Conditions
Primary Amines: Reacts in the pH range of 6.5-8.5 to form amide bonds.
Sulfhydryl Compounds: Reacts in the pH range of 7.0-8.0 to form thioether bonds.
Major Products Formed
Amide Bonds: Formed when reacting with primary amines.
Thioether Bonds: Formed when reacting with sulfhydryl groups.
Scientific Research Applications
2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate is widely used in scientific research due to its versatility:
Chemistry: Used as a cross-linking reagent in the synthesis of complex molecules.
Biology: Employed in protein modification and labeling.
Medicine: Utilized in drug development for creating targeted therapies.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The compound exerts its effects through the formation of covalent bonds with primary amines and sulfhydryl groups. This cross-linking ability allows it to modify proteins and other biomolecules, thereby altering their function and activity. The molecular targets include amino acids with reactive side chains, such as lysine and cysteine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted below through comparisons with analogous molecules.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Reactivity and Selectivity
- The bromoacetyl-NHS ester combination in the target compound enables sequential conjugation: the NHS ester reacts first with amines (pH 7–9), followed by bromoacetyl-thiol coupling (pH 6–8). This contrasts with maleimide-NHS esters (e.g., in ), where maleimide targets thiols directly but lacks alkylation versatility .
- Ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate lacks a secondary reactive group, limiting its utility to simple amine modifications.
Molecular Complexity
- The tri-succinimidyl ester (MW 482.36) is heavier and more rigid due to its trifunctional design, enhancing crosslinking efficiency but increasing steric hindrance. The target compound (estimated MW 345.12) offers flexibility for conjugating larger biomolecules.
Stability and Solubility
- Bromoacetyl groups are moisture-sensitive, requiring storage at –20°C, whereas NHS esters (e.g., in ) are stable in anhydrous solvents. The chloro-methoxyphenyl derivative exhibits enhanced lipophilicity, favoring membrane penetration but reducing aqueous solubility.
Synthetic Accessibility
- High-yield synthesis (>90%) is achievable for NHS esters via carbodiimide activation , but bromoacetylation introduces additional purification challenges due to competing hydrolysis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate?
- Methodology : The compound can be synthesized via a two-step reaction. First, activate the carboxyl group of the pyrrolidinone derivative using oxalyl chloride in dry dichloromethane (DCM) under inert conditions. Next, couple the activated intermediate with 2-bromoacetyl amine using a nucleophilic acyl substitution mechanism. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography .
- Key considerations : Ensure anhydrous conditions to prevent hydrolysis of the bromoacetyl group.
Q. How should researchers assess the purity of this compound?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Validate purity with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the absence of unreacted starting materials or hydrolysis byproducts (e.g., free amine or carboxylic acid derivatives) .
Q. What are the optimal storage conditions to maintain stability?
- Methodology : Store the compound in amber vials under an inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture or light, as the bromoacetyl group is susceptible to nucleophilic attack (e.g., hydrolysis) and photodegradation .
Advanced Research Questions
Q. How does the bromoacetyl group influence reactivity in crosslinking applications?
- Methodology : The bromoacetyl moiety acts as an electrophilic crosslinker, targeting thiol or amine groups in proteins or peptides. To study its efficiency, perform kinetic assays under varying pH (6.5–8.5) and temperature (4–37°C) conditions. Quantify reaction rates using Ellman’s assay for thiol reactivity or fluorescamine for amine conjugation .
- Data interpretation : Higher pH (≥8.0) accelerates nucleophilic substitution but may increase off-target hydrolysis.
Q. What experimental designs are suitable for studying environmental degradation pathways?
- Methodology : Use OECD Guideline 307 for soil degradation studies. Incubate the compound in sterile and non-sterile soils under controlled humidity and temperature. Extract samples at intervals (0, 7, 14, 30 days) and analyze via liquid chromatography-mass spectrometry (LC-MS) to identify degradation products (e.g., de-brominated or hydrolyzed derivatives) .
- Advanced tip : Pair with computational modeling (e.g., EPI Suite) to predict abiotic degradation pathways .
Q. How can researchers resolve contradictions in reported reactivity across studies?
- Methodology : Systematically vary reaction conditions (solvent polarity, temperature, catalysts) and compare outcomes. For example, if one study reports incomplete conjugation while another observes hydrolysis, replicate both protocols with controlled variables. Use 2D NMR (e.g., HSQC) to confirm structural integrity of products .
- Case example : Discrepancies in bromoacetyl stability may arise from trace moisture in solvents or differences in purification methods .
Q. What analytical challenges arise in distinguishing stereoisomers of related derivatives?
- Methodology : Employ chiral HPLC with a cellulose-based column or use vibrational circular dichroism (VCD) to differentiate enantiomers. For diastereomers, compare NOESY NMR correlations to confirm spatial arrangements of substituents .
Q. How does the compound’s stability vary under oxidative vs. reductive conditions?
- Methodology : Expose the compound to H₂O₂ (oxidizing agent) and NaBH₄ (reducing agent) in buffered solutions. Monitor degradation via UV-Vis spectroscopy at 220 nm (amide bond absorption) and LC-MS to identify breakdown products. The bromoacetyl group is more labile under reductive conditions, forming de-brominated acetamide derivatives .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
